molecular formula C21H24N4O3 B5069719 (5Z)-5-({[2-(diethylamino)ethyl]amino}methylidene)-6-hydroxy-3-(naphthalen-1-yl)pyrimidine-2,4(3H,5H)-dione CAS No. 5306-93-4

(5Z)-5-({[2-(diethylamino)ethyl]amino}methylidene)-6-hydroxy-3-(naphthalen-1-yl)pyrimidine-2,4(3H,5H)-dione

Cat. No.: B5069719
CAS No.: 5306-93-4
M. Wt: 380.4 g/mol
InChI Key: OJQZAEBKKNGOCJ-UHFFFAOYSA-N
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Description

The compound (5Z)-5-({[2-(diethylamino)ethyl]amino}methylidene)-6-hydroxy-3-(naphthalen-1-yl)pyrimidine-2,4(3H,5H)-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a naphthalene ring, a hydroxy group, and a diethylaminoethyl group, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({[2-(diethylamino)ethyl]amino}methylidene)-6-hydroxy-3-(naphthalen-1-yl)pyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the naphthalene ring and the diethylaminoethyl group. Key steps include:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between a suitable diketone and a urea derivative under acidic conditions.

    Introduction of the Naphthalene Ring: This step involves a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Diethylaminoethyl Group: This is typically done through a nucleophilic substitution reaction, where the diethylaminoethyl group is introduced using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({[2-(diethylamino)ethyl]amino}methylidene)-6-hydroxy-3-(naphthalen-1-yl)pyrimidine-2,4(3H,5H)-dione: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyrimidine core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The diethylaminoethyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

(5Z)-5-({[2-(diethylamino)ethyl]amino}methylidene)-6-hydroxy-3-(naphthalen-1-yl)pyrimidine-2,4(3H,5H)-dione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5Z)-5-({[2-(diethylamino)ethyl]amino}methylidene)-6-hydroxy-3-(naphthalen-1-yl)pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

(5Z)-5-({[2-(diethylamino)ethyl]amino}methylidene)-6-hydroxy-3-(naphthalen-1-yl)pyrimidine-2,4(3H,5H)-dione: can be compared with similar compounds such as:

This compound’s unique combination of functional groups and structural features makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

5-[2-(diethylamino)ethyliminomethyl]-6-hydroxy-1-naphthalen-1-ylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-3-24(4-2)13-12-22-14-17-19(26)23-21(28)25(20(17)27)18-11-7-9-15-8-5-6-10-16(15)18/h5-11,14,27H,3-4,12-13H2,1-2H3,(H,23,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQZAEBKKNGOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN=CC1=C(N(C(=O)NC1=O)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416300
Record name STK563473
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5306-93-4
Record name STK563473
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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